molecular formula C21H23N3O2 B10986237 2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one

2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one

Katalognummer: B10986237
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: GCGVGIPKZKYJFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a substituted heterocyclic core. The pyridazinone scaffold (C₄H₃N₂O) is functionalized at position 2 with a 4-benzylpiperidin-1-ylmethyl group and at position 6 with a furan-2-yl substituent. The 4-benzylpiperidine moiety introduces a lipophilic, nitrogen-containing bicyclic system, which may enhance blood-brain barrier penetration, while the furan group contributes to π-π stacking interactions in biological targets .

Eigenschaften

Molekularformel

C21H23N3O2

Molekulargewicht

349.4 g/mol

IUPAC-Name

2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3-one

InChI

InChI=1S/C21H23N3O2/c25-21-9-8-19(20-7-4-14-26-20)22-24(21)16-23-12-10-18(11-13-23)15-17-5-2-1-3-6-17/h1-9,14,18H,10-13,15-16H2

InChI-Schlüssel

GCGVGIPKZKYJFV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CO4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von 2-[(4-Benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-on beinhaltet typischerweise mehrere Schritte, ausgehend von kommerziell erhältlichen AusgangsmaterialienReaktionsbedingungen beinhalten oft die Verwendung von starken Basen, Lösungsmitteln wie Dimethylformamid (DMF) und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Analyse Chemischer Reaktionen

2-[(4-Benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-[(4-Benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen im Körper. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Ziele werden noch untersucht, aber es wird vermutet, dass eine Modulation von Signalwegen im Zusammenhang mit Zellwachstum und Apoptose beteiligt ist.

Wirkmechanismus

The mechanism of action of 2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds, emphasizing molecular features, physicochemical properties, and reported activities.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported)
Target: 2-[(4-Benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one C₂₁H₂₄N₃O₂* ~350.44 4-Benzylpiperidinylmethyl (position 2); furan-2-yl (position 6) Not explicitly reported
2-[(5-Fluoropyridin-3-yl)methyl]-6-[2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl]pyridazin-3(2H)-one C₁₆H₁₁F₄N₅O₂ 381.29 Fluoropyridinylmethyl (position 2); trifluoroethoxy-pyrimidinyl (position 6) Not reported; fluorine enhances metabolic stability
6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one C₁₉H₁₅F₃N₂O 344.33 p-Tolyl (position 2); trifluoromethylphenyl (position 4); methyl (position 6) Crystallographically characterized
2-[(3-Bromophenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one C₁₈H₁₅BrN₂O 355.23 Bromophenylmethyl (position 2); methylphenyl (position 6) Screening compound; halogen may enhance binding

*Estimated based on substituent analysis.

Key Observations:

Substituent Diversity :

  • The target compound uniquely combines a 4-benzylpiperidine group (lipophilic, basic) with a furan (polar, aromatic). This contrasts with halogenated analogs (e.g., bromine in , fluorine in ), which improve binding affinity but may increase toxicity.
  • Piperidine derivatives (e.g., target compound) are common in CNS-targeting drugs due to their ability to modulate solubility and membrane permeability .

Biological Activity Trends: Pyridazinones with aryl/halogen substituents (e.g., ) often exhibit antimicrobial or antitumor activities. For example, highlights analogs with antitubercular and antifungal properties (MIC values: 1.25–25 µg/mL) . The absence of halogens in the target compound may reduce cytotoxicity but could limit potency against specific targets.

Physicochemical Properties :

  • The target compound’s molecular weight (~350 Da) aligns with Lipinski’s rule of five, suggesting oral bioavailability.
  • Fluorinated analogs (e.g., ) have higher logP values due to trifluoroethoxy groups, enhancing lipid solubility .

Biologische Aktivität

The compound 2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one can be described as follows:

Property Details
IUPAC Name 2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one
Molecular Formula C19H22N2O2
Molecular Weight 310.39 g/mol

The mechanism by which this compound exerts its biological effects is primarily through the modulation of specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms. This inhibition can lead to the selective targeting of cancer cells, particularly those deficient in BRCA1, enhancing therapeutic efficacy while minimizing effects on normal cells .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has indicated that modifications to the benzyl and piperidine moieties significantly influence the biological activity of the compound. For instance, substituents on the benzyl group have shown to enhance potency against cancer cell lines, while maintaining selectivity over normal cells. The presence of the furan moiety is also critical for activity, as it appears to facilitate interactions with target proteins .

In Vitro Studies

In vitro studies have demonstrated that 2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB 231. The IC50 values observed were in the low nanomolar range, indicating potent anti-proliferative effects .

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic potential of this compound. Notably, studies have shown that it is well-tolerated at therapeutic doses, with an elimination profile suggesting extensive hepatic metabolism and renal excretion as primary routes of elimination.

Safety and Toxicity Profile

The safety profile of 2-[(4-benzylpiperidin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one appears favorable based on preliminary toxicological assessments. It has demonstrated no significant hERG channel activity or CYP450 enzyme inhibition, which are common concerns in drug development . Further toxicological studies are warranted to fully elucidate its safety profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.